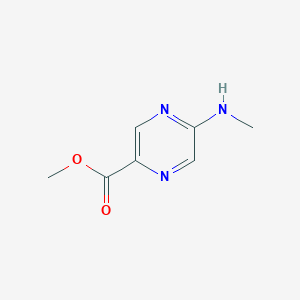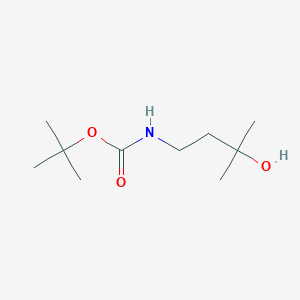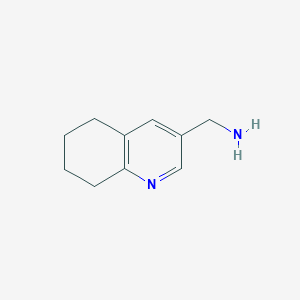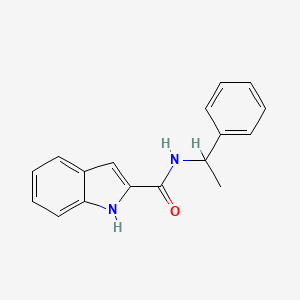
Quinoxalin-6-ylmethanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoxalin-6-ylmethanamine dihydrochloride (CAS Number: 1276056-88-2) is a chemical compound with the following structure:
C9H9N3⋅2HCl
It consists of a quinoxaline ring fused to a methanamine moiety. The compound is typically found as a white solid. Now, let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.
Vorbereitungsmethoden
Synthetic Routes: The synthetic routes for Quinoxalin-6-ylmethanamine dihydrochloride involve the condensation of appropriate starting materials. One common method is the reaction between quinoxaline and formaldehyde in the presence of hydrochloric acid. The resulting intermediate undergoes further steps to yield the dihydrochloride salt.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for understanding its preparation.
Analyse Chemischer Reaktionen
Reactivity: Quinoxalin-6-ylmethanamine dihydrochloride can participate in various chemical reactions:
Reduction: It can be reduced to form the corresponding amine.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Oxidation: Oxidation of the compound may lead to the formation of quinoxaline derivatives.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides, acyl chlorides, or other electrophiles.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Major Products: The major products depend on the specific reaction conditions. For example:
- Reduction yields the corresponding quinoxalin-6-ylmethanamine.
- Substitution reactions lead to various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Quinoxalin-6-ylmethanamine dihydrochloride finds applications in:
Medicinal Chemistry: It may serve as a scaffold for designing potential drugs due to its structural features.
Biological Studies: Researchers explore its interactions with receptors and enzymes.
Industry: It could be used in the synthesis of other compounds.
Wirkmechanismus
The compound’s mechanism of action likely involves binding to specific molecular targets, affecting cellular processes. Further studies are needed to elucidate these mechanisms fully.
Vergleich Mit ähnlichen Verbindungen
Quinoxalin-6-ylmethanamine dihydrochloride shares similarities with related compounds such as quinoxaline derivatives and other aminoalkyl compounds. Its uniqueness lies in the combination of quinoxaline and methanamine moieties.
Eigenschaften
Molekularformel |
C9H11Cl2N3 |
|---|---|
Molekulargewicht |
232.11 g/mol |
IUPAC-Name |
quinoxalin-6-ylmethanamine;dihydrochloride |
InChI |
InChI=1S/C9H9N3.2ClH/c10-6-7-1-2-8-9(5-7)12-4-3-11-8;;/h1-5H,6,10H2;2*1H |
InChI-Schlüssel |
IWSAABROHGNSSF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC=CN=C2C=C1CN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{4H,5H-naphtho[1,2-b]thiophen-2-yl}-3-oxo-2-{3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl}propanenitrile](/img/structure/B13580569.png)




![(2S)-3-(4-bromopyridin-2-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoicacid](/img/structure/B13580606.png)


![Bicyclo[2.1.0]pentane-1-carbaldehyde](/img/structure/B13580622.png)





